molecular formula C15H16F4N2O2 B5379355 1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5379355
M. Wt: 332.29 g/mol
InChI Key: ZTQINJYZAFZGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C15H16F4N2O2 and a molecular weight of 332.293 Da . This compound is characterized by the presence of a piperidine ring substituted with an acetyl group, a fluoro-trifluoromethylphenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-Acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-N-[2-fluoro-5-(trif

Properties

IUPAC Name

1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQINJYZAFZGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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